Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate
Description
Introduction to Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium Toluene-p-sulphonate
Nomenclature and Chemical Classification
The compound’s systematic IUPAC name, This compound , reflects its intricate molecular architecture. It belongs to the quaternary ammonium salt family, characterized by a central nitrogen atom bonded to four organic groups and a counterion. The structural formula comprises:
- A dimethylammonium group ($$ \text{(CH}3\text{)}2\text{N}^+ $$)
- An octadecyl chain ($$ \text{C}{18}\text{H}{37} $$)
- A 3-(stearoylamino)propyl moiety ($$ \text{CH}2\text{CH}2\text{CH}2\text{NHCOC}{17}\text{H}_{35} $$)
- A toluene-p-sulphonate anion ($$ \text{C}7\text{H}7\text{SO}_3^- $$).
Its amphiphilic nature arises from the hydrophobic octadecyl and stearoyl chains paired with the hydrophilic quaternary ammonium and sulphonate groups, enabling surfactant-like behavior.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{48}\text{H}{92}\text{N}2\text{O}4\text{S} $$ |
| Molecular Weight | 793.34 g/mol |
| Critical Micelle Concentration | Not reported (varies with conditions) |
| Solubility | Limited in water, soluble in organic solvents |
Synonyms include N,N-dimethyl-N-octadecyl-N-(3-stearamidopropyl)ammonium 4-methylbenzenesulphonate and stearamidopropyl cetearyl dimonium tosylate (though the latter refers to a related mixture).
Historical Development and Discovery
Quaternary ammonium compounds gained prominence in the mid-20th century for their antimicrobial properties, with early studies on benzalkonium chloride and cetylpyridinium chloride paving the way for structurally advanced variants. This compound emerged as part of efforts to optimize QACs for enhanced stability and specificity. Its design incorporates lessons from homologous compounds like stearalkonium chloride , where longer alkyl chains (e.g., $$ \text{C}_{18} $$) were found to improve bactericidal efficacy compared to shorter analogs.
The integration of a stearoylamino propyl group represents a deliberate shift toward multifunctionality, combining surfactant properties with potential protein-binding capabilities. Industrial patents from the 1990s–2000s likely mark its commercialization, though exact discovery timelines remain obscured by proprietary synthesis methods.
Role in Quaternary Ammonium Compound Research
This compound has been instrumental in elucidating structure-activity relationships (SARs) within the QAC family. Key research contributions include:
Chain Length and Antimicrobial Efficacy
Studies comparing QACs with varying alkyl chain lengths ($$ \text{C}{12} $$ to $$ \text{C}{18} $$) demonstrate that longer chains enhance membrane disruption in Gram-positive bacteria. The octadecyl ($$ \text{C}_{18} $$) chain in this compound maximizes hydrophobic interactions with lipid bilayers, while the stearoylamino group may facilitate deeper penetration into microbial membranes.
Hybrid Surfactant-Drug Delivery Systems
Unlike simpler QACs, this compound’s stearoylamino propyl moiety enables dual functionality :
- Surfactant activity : Reduces surface tension in formulations.
- Drug encapsulation : Hydrophobic pockets formed by stearoyl chains can entrap lipophilic drugs, improving bioavailability.
Table 2: Comparative Analysis of Select QACs
| Compound | Alkyl Chain Length | Unique Feature | Primary Application |
|---|---|---|---|
| Benzalkonium chloride | $$ \text{C}_{12} $$ | Benzyl group | Disinfectants |
| Stearalkonium chloride | $$ \text{C}_{18} $$ | Stearyl group | Hair conditioners |
| Dimethyl(octadecyl)(3-(stearoylamino)... | $$ \text{C}_{18} $$ | Stearoylamino propyl + tosylate | Drug delivery, cosmetics |
Advancing Cationic Surfactant Chemistry
The toluene-p-sulphonate counterion improves solubility in non-aqueous media compared to traditional halide-based QACs, broadening formulation possibilities. Research into its micelle formation and critical micelle concentration (CMC) has provided insights into how branched architectures influence self-assembly dynamics.
Properties
CAS No. |
83554-37-4 |
|---|---|
Molecular Formula |
C41H85N2O.C7H7O3S C48H92N2O4S |
Molecular Weight |
793.3 g/mol |
IUPAC Name |
dimethyl-[3-(octadecanoylamino)propyl]-octadecylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C41H84N2O.C7H8O3S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43(3,4)40-36-38-42-41(44)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-40H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
SHZVCMDZRTWPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCNC(=O)CCCCCCCCCCCCCCCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Research Findings
- The reflux method in acetone or ethanol provides efficient conversion with yields typically above 80%.
- The choice of solvent affects the purity and crystallinity of the final product; acetone tends to yield better crystallinity.
- The quaternization step is sensitive to temperature and molar ratios; excess alkylating agent can lead to side reactions.
- Salt formation with toluene-p-sulphonate stabilizes the compound and improves its handling properties.
Analytical Characterization Supporting Preparation
The successful synthesis and purity of dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate are confirmed by:
| Technique | Purpose | Observations/Results |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of amide and quaternary ammonium groups | Characteristic chemical shifts for alkyl chains and ammonium protons |
| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak at m/z ~793 consistent with formula |
| Infrared Spectroscopy (IR) | Functional group identification | Amide C=O stretch (~1650 cm⁻¹), sulphonate peaks |
| Differential Scanning Calorimetry (DSC) | Thermal properties and purity assessment | Sharp melting point indicating purity |
| Thermogravimetric Analysis (TGA) | Thermal stability evaluation | Decomposition temperature consistent with literature |
Chemical Reactions Analysis
Types of Reactions
Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
Antimicrobial Properties
Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate exhibits significant antimicrobial activity, making it a candidate for use in formulations aimed at preventing microbial growth. Its cationic nature allows it to disrupt microbial membranes, leading to increased permeability and cell lysis. Research has documented its effectiveness against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Candida albicans | 16 µg/mL |
This data indicates that the compound is particularly effective against Candida albicans, suggesting potential applications in antifungal therapies.
Drug Delivery Systems
The compound's ability to encapsulate hydrophobic drugs enhances their bioavailability, making it suitable for drug delivery applications. Its amphiphilic properties allow it to form micelles and liposomes, facilitating the transport of therapeutic agents across biological membranes. This mechanism is particularly beneficial in enhancing the absorption of poorly soluble drugs.
Cell Membrane Studies
This compound is employed in studies of cell membranes due to its ability to integrate into lipid bilayers. This interaction alters membrane fluidity and permeability, providing insights into membrane dynamics and protein interactions. Such applications are vital in biochemistry and cellular biology research.
Cosmetic and Personal Care Formulations
In the cosmetic industry, this compound is utilized for its emulsifying properties, helping to stabilize formulations and improve texture. Its cationic nature enhances the conditioning effects of hair and skin products, making it a valuable ingredient in personal care formulations.
Mechanism of Action
The mechanism of action of Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s functional and structural distinctions from analogous quaternary ammonium salts are summarized below:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Alkyl Chain Length: The octadecyl (C₁₈) chain in the target compound increases hydrophobicity compared to hexadecyl (C₁₆) derivatives, improving lipid membrane interaction for antimicrobial efficacy but reducing aqueous solubility . Stearoylamino-propyl adds a secondary hydrophobic domain (C₁₇) and amide functionality, enabling hydrogen bonding and stability in nonpolar matrices .
Counterion Effects :
- All compounds share the toluene-p-sulphonate counterion, which enhances thermal stability and solubility in organic solvents compared to halide-based quaternary salts .
Applications: Trimethyl[2-[(methacryloyl)oxy]ethyl]ammonium toluene-p-sulphonate is unique for its polymerizable methacryloyl group, making it valuable in reactive surfactant systems . The target compound’s stearoylamino-propyl group may improve compatibility with fatty acids in cosmetic formulations compared to simpler trimethylammonium salts .
Research Findings and Industrial Relevance
- Antimicrobial Activity : Quaternary ammonium salts with longer alkyl chains (e.g., C₁₈) exhibit superior bactericidal effects against Gram-positive bacteria due to increased membrane disruption .
- Solubility Challenges: The target compound’s high molecular weight and dual hydrophobic chains necessitate formulation with co-solvents (e.g., ethanol) for practical use .
- Regulatory Status : Safety data for hexadecyltrimethylammonium toluene-p-sulphonate (CAS 138-32-9) remain unclassified, highlighting the need for further toxicological studies on structurally complex variants .
Biological Activity
Dimethyl(octadecyl)(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate, commonly referred to as DOST, is a quaternary ammonium compound with significant interest in pharmaceutical and biomedical applications. Its unique structure, characterized by long hydrophobic alkyl chains and a sulfonate group, contributes to its biological activity, particularly in antimicrobial and cytotoxic properties. This article explores the biological activity of DOST, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₄₈H₉₂N₂O₄S
- Molecular Weight : 793.32 g/mol
- CAS Number : 83554-37-4
- Appearance : White powder or liquid
- Solubility : Soluble in water and organic solvents
These properties make DOST suitable for various applications in drug formulation and delivery systems.
Antimicrobial Activity
DOST exhibits notable antimicrobial properties against a range of pathogenic microorganisms. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of DOST
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Candida albicans | 16 µg/mL |
The above data indicates that DOST is particularly effective against Candida albicans, suggesting its potential use in antifungal therapies.
Cytotoxicity
DOST has also been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptosis in human cancer cells, which is crucial for cancer treatment strategies.
Table 2: Cytotoxic Effects of DOST on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical carcinoma) | 150 |
| A549 (Lung carcinoma) | 200 |
| MCF-7 (Breast carcinoma) | 180 |
The IC50 values reflect the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the respective cell line.
The biological activity of DOST can be attributed to its ability to disrupt cellular membranes due to its amphiphilic nature. This characteristic allows it to interact with lipid bilayers, leading to cell lysis in microbial cells and apoptosis in cancer cells. Furthermore, DOST may modulate signaling pathways involved in cell survival and death, enhancing its therapeutic potential.
Case Studies
- Antibacterial Study : In a recent study published in Journal of Antimicrobial Chemotherapy, DOST was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, highlighting its potential as an alternative antibacterial agent against resistant strains .
- Cytotoxicity Assay : A study conducted on A549 lung cancer cells demonstrated that treatment with DOST resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. The study concluded that DOST could be explored further as a chemotherapeutic agent .
Q & A
Basic: What are the recommended methods for synthesizing this quaternary ammonium compound, and how can its structural integrity be validated?
Methodological Answer:
Synthesis typically involves quaternization of a tertiary amine precursor (e.g., dimethyloctadecylamine) with a reactive sulfonate ester, such as toluene-p-sulphonate. Critical parameters include temperature control (e.g., maintaining 40–60°C to avoid side reactions) and stoichiometric precision. Structural validation requires a combination of NMR, NMR, and IR spectroscopy to confirm the presence of characteristic peaks (e.g., sulfonate S=O stretching at ~1180–1120 cm) and alkyl chain integrity. For reproducibility, track reaction progress via thin-layer chromatography (TLC) with a polar solvent system (e.g., 7:3 hexane:ethyl acetate) .
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation. Avoid prolonged exposure to light, as UV radiation may cleave the stearoylamino group. For handling, use nitrile gloves and fume hoods to mitigate dermal/ocular irritation risks. In case of accidental exposure, rinse affected areas with water for 15 minutes and consult safety protocols outlined in SDS documentation .
Basic: What analytical techniques are suitable for assessing purity and quantifying residual solvents?
Methodological Answer:
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity analysis. For residual solvents (e.g., triethylamine), use gas chromatography (GC) coupled with flame ionization detection (FID). Prepare a standard solution (3.2 µg/mL triethylamine in dimethyl sulfoxide/sodium hydroxide) and compare retention times against the sample. Ensure system suitability by verifying resolution ≥2.0 between solvent peaks .
Advanced: How can researchers resolve contradictions in solubility data reported across studies?
Methodological Answer:
Discrepancies often arise from variations in solvent polarity, temperature, and ionic strength. Design a systematic solubility study using a controlled ionic medium (e.g., 0.1 M phosphate buffer) and measure solubility via gravimetric analysis at incremental temperatures (10–50°C). Compare results against computational models (e.g., COSMO-RS) to identify outliers. If contradictions persist, validate experimental conditions (e.g., sonication time, equilibration duration) and cross-reference with peer-reviewed datasets to isolate methodological biases .
Advanced: What mechanistic insights explain its behavior in membrane-based separation systems?
Methodological Answer:
The compound’s amphiphilic structure facilitates micelle formation in aqueous solutions, enhancing its interaction with lipid bilayers in membrane technologies. Advanced studies should employ dynamic light scattering (DLS) to monitor micelle size (10–50 nm range) and zeta potential measurements to assess surface charge stability (±30–50 mV). For separation efficiency, correlate critical micelle concentration (CMC) with flux rates in ultrafiltration setups using a polyethersulfone membrane .
Advanced: How does the stearoylamino group influence thermal stability, and how can degradation pathways be characterized?
Methodological Answer:
Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals a two-stage decomposition: first, cleavage of the stearoylamino moiety (~200–250°C), followed by sulfonate degradation (~300–350°C). Pair TGA with differential scanning calorimetry (DSC) to identify endothermic transitions. For degradation pathway analysis, use LC-MS to detect fragments (e.g., m/z 284.3 for stearic acid) and propose mechanisms via density functional theory (DFT) simulations .
Advanced: What strategies mitigate aggregation-induced artifacts in spectroscopic studies?
Methodological Answer:
Aggregation in nonpolar solvents (e.g., chloroform) can distort NMR and UV-Vis data. Introduce a disaggregating agent (e.g., 1% w/v sodium cholate) or use sonication (20 kHz, 10 min) to disperse micelles. Validate dispersion via transmission electron microscopy (TEM). For fluorescence studies, employ time-resolved measurements to distinguish monomeric vs. aggregated emission profiles .
Basic: What computational tools are recommended for modeling its interactions in surfactant systems?
Methodological Answer:
Use molecular dynamics (MD) simulations with GROMACS or CHARMM to model surfactant self-assembly. Parameterize the force field using the CGenFF database for sulfonate and alkyl groups. Analyze radial distribution functions (RDFs) to quantify headgroup-water interactions and tail-tail packing densities. Validate simulations against small-angle X-ray scattering (SAXS) data .
Advanced: How can researchers design experiments to probe its role in catalytic systems involving ionic liquids?
Methodological Answer:
Incorporate the compound as a phase-transfer catalyst in biphasic reactions (e.g., alkylation of phenylacetonitrile). Monitor reaction kinetics via in situ FTIR to track substrate conversion. Compare turnover numbers (TONs) against traditional catalysts (e.g., tetrabutylammonium bromide). Use NMR to detect intermediates in phosphonate-based systems .
Advanced: What interdisciplinary approaches address discrepancies in bioactivity studies (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Conduct dual-activity assays: (1) Broth microdilution for MIC (minimum inhibitory concentration) against Gram-positive bacteria and (2) MTT assay for cytotoxicity in mammalian cells. Use principal component analysis (PCA) to distinguish structure-activity relationships (SARs). If cytotoxicity dominates, modify the alkyl chain length (C12–C18) to balance hydrophobicity and biocompatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
